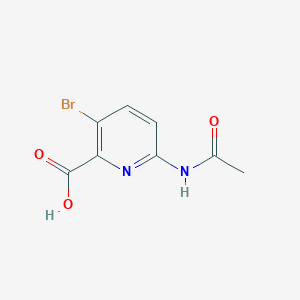

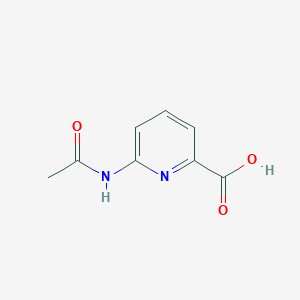

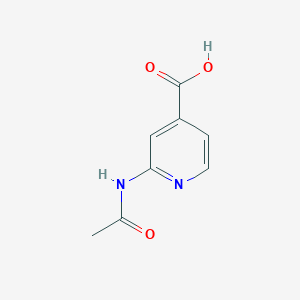

6-Acetamido-3-bromopicolinic acid

Descripción general

Descripción

6-Acetamido-3-bromopicolinic acid is a compound that belongs to the class of organic compounds known as picolinic acids and derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group at the 2-position.

Synthesis Analysis

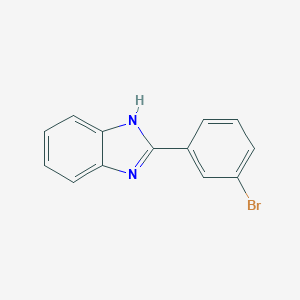

The synthesis of compounds related to 6-Acetamido-3-bromopicolinic acid often involves nucleophilic substitution reactions. For example, Tada (1966) reports the synthesis of 6-substituted azulene derivatives through nucleophilic substitution reactions, starting from compounds similar in structure to 6-Acetamido-3-bromopicolinic acid (Tada, 1966).

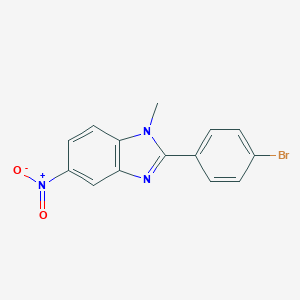

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-Acetamido-3-bromopicolinic acid has been studied using X-ray crystallography. For instance, Handal et al. (1982) determined the crystal structure of a similar compound, 6'-acetamido-6-bromo-2-cyano-4'-diethylamino-4-nitroazobenzene, using single-crystal X-ray analysis (Handal et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving 6-Acetamido-3-bromopicolinic acid or its analogs often include substitution and addition reactions. For example, the research by Rank and Baer (1974) describes the addition of bromine and an acetamido group across the olefinic double bond in a similar compound (Rank & Baer, 1974).

Physical Properties Analysis

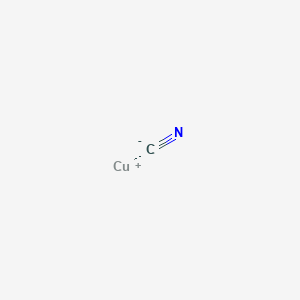

The physical properties of 6-Acetamido-3-bromopicolinic acid can be inferred from similar compounds. For example, Kukovec et al. (2009) investigated the triclinic and monoclinic polymorphs of a cobalt(II) complex with 6-bromopicolinic acid, revealing insights into crystal structures influenced by factors like pH (Kukovec et al., 2009).

Chemical Properties Analysis

6-Acetamido-3-bromopicolinic acid's chemical properties, such as reactivity and stability, can be analyzed through studies on similar compounds. The work of Mercadante et al. (2013) on the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, for instance, provides insight into the oxidative capabilities and applications of similar acetamido compounds (Mercadante et al., 2013).

Propiedades

IUPAC Name |

6-acetamido-3-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-4(12)10-6-3-2-5(9)7(11-6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJNVGKMWAUADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649555 | |

| Record name | 6-Acetamido-3-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetamido-3-bromopicolinic acid | |

CAS RN |

882430-69-5 | |

| Record name | 6-Acetamido-3-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

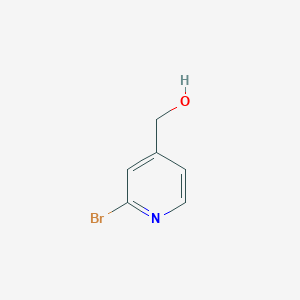

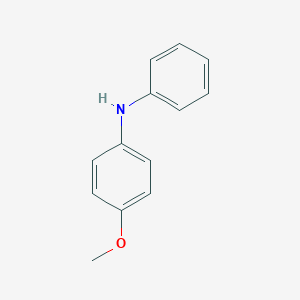

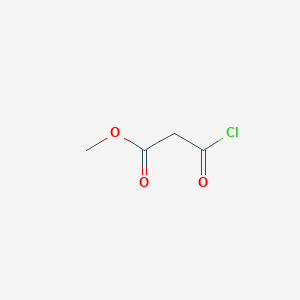

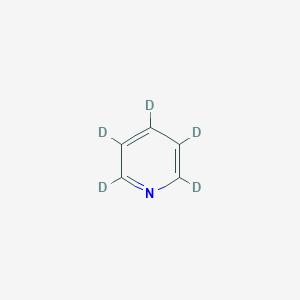

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)